(Z,E)-9,12-Tetradecadienol

Pheromone Synergism Integrated Pest Management Trap Lure Optimization

9,12-Tetradecadien-1-ol, (9E,12Z)- (CAS 42521-46-0), also referred to as (Z,E)-9,12-tetradecadien-1-ol, is a long-chain unsaturated fatty alcohol (C14H26O, MW 210.36 g/mol) with a specific E/Z stereochemical configuration at its 9- and 12-position double bonds. This compound is a critical component of the sex pheromone blend for numerous lepidopteran pests, including Plodia interpunctella (Indian meal moth), Ephestia cautella (almond moth), and Spodoptera exigua (beet armyworm).

Molecular Formula C₁₄H₂₆O
Molecular Weight 210.36
CAS No. 42521-46-0
Cat. No. B1145905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,E)-9,12-Tetradecadienol
CAS42521-46-0
Synonyms(9Z,12E)-9,12-Tetradecadien-1-ol;  (Z,E)-9,12-Tetradecadienol;  9Z,12E-Tetradecadien-1-ol;  cis-9,trans-12-Tetradecadien-1-ol;  (E,Z)-9,12-Tetradecadien-1-ol
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36
Structural Identifiers
SMILESCC=CCC=CCCCCCCCCO
InChIInChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,12-Tetradecadien-1-ol, (9E,12Z)- (CAS 42521-46-0) Baseline Profile for Scientific Procurement


9,12-Tetradecadien-1-ol, (9E,12Z)- (CAS 42521-46-0), also referred to as (Z,E)-9,12-tetradecadien-1-ol, is a long-chain unsaturated fatty alcohol (C14H26O, MW 210.36 g/mol) with a specific E/Z stereochemical configuration at its 9- and 12-position double bonds [1]. This compound is a critical component of the sex pheromone blend for numerous lepidopteran pests, including Plodia interpunctella (Indian meal moth), Ephestia cautella (almond moth), and Spodoptera exigua (beet armyworm) . It is primarily utilized as a research chemical for insect olfaction studies and as an active ingredient in formulations for integrated pest management (IPM), specifically for population monitoring and mating disruption .

Why 9,12-Tetradecadien-1-ol, (9E,12Z)- Cannot Be Substituted with Generic Pheromone Analogs


Generic substitution of this compound is not feasible due to the extreme stereochemical specificity of lepidopteran olfactory receptors. The precise (9E,12Z)-configuration is a strict requirement for biological activity . Even minor alterations, such as a change to the (E,E)-isomer or functional group modification to an acetate or aldehyde, can result in a complete loss of attractancy or, in some cases, a switch to an inhibitory effect [1]. Field and electroantennogram (EAG) studies consistently demonstrate that the (9E,12Z)-alcohol is a non-interchangeable component, often acting as a critical synergist that dramatically enhances trap catch when blended with the corresponding acetate, which is often ineffective as a sole bait [2]. Therefore, procurement decisions must be based on the specific, quantifiable performance of this exact stereoisomer in the context of its intended application and target species.

Quantitative Differentiation Guide for Procuring 9,12-Tetradecadien-1-ol, (9E,12Z)- (CAS 42521-46-0)


Field Efficacy: Synergistic Trap Catch Enhancement for Ephestia elutella

In field trapping assays for the tobacco moth (Ephestia elutella), a bait consisting of a blend of (9E,12Z)-9,12-tetradecadien-1-ol (ZETOH) and its acetate derivative (ZETA) was significantly more effective in attracting male moths compared to ZETA alone. This demonstrates that the alcohol is a critical synergist, not a primary attractant [1]. The specific ratio of the two components was not critical, as no significant difference in trap catch was observed at concentrations of 20% or 50% ZETOH in ZETA [1].

Pheromone Synergism Integrated Pest Management Trap Lure Optimization Ephestia elutella

Electrophysiological Activity: Superior EAG Response Compared to Common Analogs in Euzophera pyriella

In electroantennogram (EAG) studies with the male Euzophera pyriella (a major pear pest), (9E,12Z)-9,12-tetradecadien-1-ol (Z9E12-14:OH) was identified as the most active compound among all gland components [1]. In contrast, several common pheromone analogs found in other Euzophera species, including Z9-14:Ac, Z9-14:OH, and the corresponding acetate Z9E12-14:Ac, failed to elicit a significant EAG response in this species [1]. This indicates a high degree of receptor specificity for the (9E,12Z)-alcohol.

Electroantennography Pheromone Receptor Activation Structure-Activity Relationship Euzophera pyriella

Field Attraction: Defined Optimal Blend Ratio for Spodoptera exigua Trap Lures

Field trials with Spodoptera exigua (beet armyworm) have established that traps baited with a blend containing 0.1 mg of (Z,E)-9,12-tetradecadien-1-ol acetate (Z9,E12-14:Ac) and 0.01 mg of the target compound, (Z)-9-tetradecen-1-ol (Z9-14:OH), captured the highest number of male moths [1]. This 10:1 ratio of acetate to alcohol was significantly more effective than other combinations tested, demonstrating the crucial, non-redundant role of the minor alcohol component in optimizing lure performance [1].

Field Bioassay Pheromone Blend Optimization Spodoptera exigua Pest Monitoring

Synthetic Accessibility: Z-Selective Cross-Metathesis Offers an Efficient Route to the Pure (9E,12Z)-Isomer

The synthesis of (9E,12Z)-9,12-tetradecadien-1-ol and its derivatives can be efficiently achieved using ruthenium-catalyzed Z-selective cross-metathesis . This modern catalytic method represents a significant improvement over traditional, multi-step approaches like the Wittig reaction, offering a more direct and potentially higher-yielding route to the desired stereoisomer . The availability of this robust synthetic methodology supports a more reliable and cost-effective supply chain for this specific pheromone component .

Chemical Synthesis Olefin Metathesis Stereoselective Synthesis Process Chemistry

Isomer-Specific Biological Activity: The (E,E)-Isomer is Functionally Distinct and Potentially Inhibitory

The precise stereochemistry of 9,12-tetradecadien-1-ol is paramount for its biological function. While the (9E,12Z)-isomer acts as a critical attractant synergist, the corresponding (E,E)-isomer (CAS 70654-44-3) is known to have a different biological role and can act as an inhibitor of the sex pheromone response [1]. For instance, in Plodia interpunctella, the (Z,E)-alcohol is released by females and inhibits the response of male Cadra cautella to its own pheromone, highlighting the complex and sometimes antagonistic interactions between stereoisomers [1].

Stereoisomer Purity Pheromone Inhibition Structure-Activity Relationship Quality Control

High-Value Application Scenarios for 9,12-Tetradecadien-1-ol, (9E,12Z)- (CAS 42521-46-0) Based on Quantitative Evidence


Formulating High-Efficacy Lures for Ephestia elutella (Tobacco Moth) Monitoring

This compound is essential for formulating lures targeting the tobacco moth. Procurement should focus on sourcing the (9E,12Z)-alcohol to blend with its acetate derivative (ZETA). As demonstrated, traps baited with this binary blend are 'much more effective' than those using ZETA alone [1]. The evidence that a blend with 20-50% alcohol is equally effective provides flexibility in manufacturing and cost control [1].

Species-Specific Monitoring of Euzophera pyriella (Pear Pest) in Xinjiang, China

For researchers and pest control operators in Xinjiang's pear orchards, this compound is the only viable option for monitoring E. pyriella. EAG and field data confirm it is the 'most active' component from the female moth, while all other common pheromone analogs tested, including its own acetate, were completely inactive [2]. Procuring any other analog would result in zero trap catch and a failed monitoring program [2].

Optimizing Spodoptera exigua (Beet Armyworm) Lure Formulations

For broad-acre agricultural pest control, this compound is a critical, though minor, component in a blend for S. exigua. The quantitative benchmark for an optimal lure is a blend containing 0.1 mg of the main acetate component and 0.01 mg of (9E,12Z)-9,12-tetradecadien-1-ol [3]. Procurement decisions for commercial lures or raw materials should be guided by this established 10:1 ratio to ensure maximum trap catch, as deviations from this ratio result in significantly fewer male captures [3].

Quality Control and Research on Pheromone Receptor Stereospecificity

This compound serves as an excellent model substrate for studies on insect olfactory receptor stereospecificity. Its high isomeric purity is non-negotiable, as contamination with the (E,E)-isomer or other analogs can lead to inhibitory or confounding results [4]. Researchers investigating structure-activity relationships or developing high-fidelity biosensors will require this specific stereoisomer, and its reliable supply via modern Z-selective metathesis methods supports this advanced research .

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